molecular formula C11H12O6 B11566100 dimethyl 2,6-dimethyl-4-oxo-4H-pyran-3,5-dicarboxylate

dimethyl 2,6-dimethyl-4-oxo-4H-pyran-3,5-dicarboxylate

Cat. No.: B11566100
M. Wt: 240.21 g/mol
InChI Key: MRBGYAHOMCAKSH-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 2,6-DIMETHYL-4-OXO-4H-PYRAN-3,5-DICARBOXYLATE is a chemical compound belonging to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by its pyran ring structure with multiple methyl and carboxylate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 2,6-DIMETHYL-4-OXO-4H-PYRAN-3,5-DICARBOXYLATE typically involves the transesterification reaction of dimethyl or diethyl 2,6-dimethyl-4-oxo-4H-pyran-3,5-dicarboxylate with glycol or glycol ethers. This reaction is catalyzed by sodium methoxide (NaOMe) and proceeds under mild conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 2,6-DIMETHYL-4-OXO-4H-PYRAN-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyranones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 2,6-DIMETHYL-4-OXO-4H-PYRAN-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 2,6-DIMETHYL-4-OXO-4H-PYRAN-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and enzyme inhibitory activities.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4H-pyran-4-one: Shares the pyranone core structure but lacks the carboxylate groups.

    5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid: Similar structure with different substitution patterns.

    Diethyl 2,6-dimethyl-4-oxo-pyran-3,5-dicarboxylate: An ester derivative with similar functional groups.

Uniqueness

3,5-DIMETHYL 2,6-DIMETHYL-4-OXO-4H-PYRAN-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl and carboxylate groups enhance its reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate

InChI

InChI=1S/C11H12O6/c1-5-7(10(13)15-3)9(12)8(6(2)17-5)11(14)16-4/h1-4H3

InChI Key

MRBGYAHOMCAKSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(O1)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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